molecular formula C4H9NO2 B1323393 O-(2-(Vinyloxy)ethyl)hydroxylamine CAS No. 391212-29-6

O-(2-(Vinyloxy)ethyl)hydroxylamine

Cat. No.: B1323393
CAS No.: 391212-29-6
M. Wt: 103.12 g/mol
InChI Key: XZTSFVPMMQNIAJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: O-(2-(Vinyloxy)ethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

O-(2-(Vinyloxy)ethyl)hydroxylamine, with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol, is an organic compound classified as a hydroxylamine derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it a valuable intermediate in the development of biologically active compounds.

This compound is synthesized through several methods, including the reaction of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione with 2-(vinyloxy)ethanol, using triphenylphosphine and N-hydroxyphthalimide as reagents in tetrahydrofuran (THF). Industrially, it can be produced by reacting ethylene oxide with diethanolamine.

Key Reactions

  • Oxidation : Converts to oximes.
  • Reduction : Forms amines.
  • Substitution : The vinyl ether group can undergo nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its nucleophilic properties due to the hydroxylamine group. This allows it to interact with various biological targets, potentially modulating enzyme activities or serving as a probe in biochemical studies.

Enzyme Mechanisms

This compound has been employed in studies investigating enzyme mechanisms. Its ability to act as a nucleophile enables it to participate in reactions that elucidate enzyme functions and interactions within biological systems.

Pharmaceutical Development

The compound has shown promise in the synthesis of pharmaceutical agents, particularly those targeting cancer. Its structural characteristics facilitate the creation of nitrogen-enriched compounds that are crucial in drug design.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an intermediate in developing antitumor agents. For instance, its derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression, such as MAPK/ERK kinases. These enzymes play significant roles in cell signaling pathways related to proliferation and survival .

Comparative Studies

Comparative analyses with other hydroxylamine derivatives indicate that this compound exhibits unique reactivity patterns that enhance its biological efficacy. For example, its regio-, chemo-, and stereoselectivity in reactions make it a superior candidate for synthesizing complex molecules compared to structurally similar compounds .

Data Table: Biological Activities and Applications

Activity Description References
Enzyme Mechanism ProbesUsed to study enzyme interactions and mechanisms,
Antitumor Agent DevelopmentIntermediate for synthesizing compounds targeting cancer-related pathways ,
Organic SynthesisBuilding block for nitrogen-enriched compounds,
Reactive Functional GroupsApplied in producing dyes, coatings, and adhesives

Properties

IUPAC Name

O-(2-ethenoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTSFVPMMQNIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619094
Record name O-[2-(Ethenyloxy)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391212-29-6
Record name O-[2-(Ethenyloxy)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-(Vinyloxy)ethyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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